molecular formula C40H65N15O10 B14218217 N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine CAS No. 797031-99-3

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine

Cat. No.: B14218217
CAS No.: 797031-99-3
M. Wt: 916.0 g/mol
InChI Key: HXLUOKGIIFXFNV-SDRSKFNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine is a complex peptide compound. It is composed of multiple amino acids, including L-ornithine, L-threonine, L-serine, L-leucine, L-phenylalanine, and L-histidine, each contributing to its unique structure and properties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like L-cysteine and L-methionine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications where precise peptide interactions are required.

Properties

CAS No.

797031-99-3

Molecular Formula

C40H65N15O10

Molecular Weight

916.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C40H65N15O10/c1-21(2)15-27(34(60)52-28(16-23-9-5-4-6-10-23)35(61)53-29(38(64)65)17-24-18-46-20-49-24)51-36(62)30(19-56)54-33(59)26(12-8-14-48-40(44)45)50-37(63)31(22(3)57)55-32(58)25(41)11-7-13-47-39(42)43/h4-6,9-10,18,20-22,25-31,56-57H,7-8,11-17,19,41H2,1-3H3,(H,46,49)(H,50,63)(H,51,62)(H,52,60)(H,53,61)(H,54,59)(H,55,58)(H,64,65)(H4,42,43,47)(H4,44,45,48)/t22-,25+,26+,27+,28+,29+,30+,31+/m1/s1

InChI Key

HXLUOKGIIFXFNV-SDRSKFNSSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.